2-Bromo-1-(2,5-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(2,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O. It is a brominated derivative of acetophenone, characterized by the presence of bromine and two chlorine atoms on the phenyl ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-1-(2,5-dichlorophenyl)ethanone are aminoarylthiazole derivatives and DPP-4 inhibitors . These targets play a crucial role in the treatment of cystic fibrosis and type 2 diabetes mellitus .
Mode of Action
This compound interacts with its targets by acting as a reagent in the preparation of these derivatives . The resulting changes include the correction of chloride transport defects in cystic fibrosis and the inhibition of DPP-4 for the treatment of type 2 diabetes mellitus .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the transport of chloride ions in cystic fibrosis and the regulation of glucose metabolism in type 2 diabetes mellitus . The downstream effects of these pathways include improved chloride transport and better control of blood glucose levels .
Result of Action
The molecular and cellular effects of this compound’s action include the correction of chloride transport defects at the cellular level in cystic fibrosis and the inhibition of DPP-4 at the molecular level in type 2 diabetes mellitus . These effects lead to improved patient outcomes in both conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2,5-dichlorophenyl)ethanone typically involves the bromination of 1-(2,5-dichlorophenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually require controlled temperatures to ensure the selective bromination at the alpha position of the carbonyl group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,5-dichlorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed in acidic or basic media, depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted ethanones with various functional groups.
Reduction: Yields 2-bromo-1-(2,5-dichlorophenyl)ethanol.
Oxidation: Forms 2-bromo-1-(2,5-dichlorophenyl)acetic acid or other oxidized products.
Scientific Research Applications
2-Bromo-1-(2,5-dichlorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 2-Bromo-1-(2,5-difluorophenyl)ethanone
- 2-Bromo-1-(2,4-difluorophenyl)ethanone
Uniqueness
2-Bromo-1-(2,5-dichlorophenyl)ethanone is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms makes it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-1-(2,5-dichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGILXRDUULAMPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)CBr)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373626 | |
Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4571-25-9 | |
Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4571-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-(2,5-dichlorophenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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